rac-Ibuprofen-d3 is a deuterated form of racemic ibuprofen, a non-steroidal anti-inflammatory drug (NSAID). It serves as a valuable tool in various scientific research applications due to its unique properties. While racemic ibuprofen contains a mixture of (R)- and (S)-enantiomers, rac-ibuprofen-d3 features deuterium substitutions, often replacing three hydrogen atoms with deuterium. This isotopic labeling allows researchers to track and quantify ibuprofen in biological samples with enhanced accuracy. [, ]
In the field of cardiovascular research, ibuprofen has been studied for its protective effects in myocardial ischemia-reperfusion (I/R) injury in rats. The drug was found to activate the PI3K/Akt/mTOR signaling pathway, reduce the release of inflammatory factors and apoptosis, and alleviate myocardial I/R injury in myocardial cells2.
Ibuprofen's role in cancer research has been highlighted by its ability to inhibit the overexpression of Rac1b, a splice variant implicated in colorectal tumor survival. This effect was observed in patients with inflamed colonic mucosa and in a mouse model of experimentally induced colitis. The inhibition of Rac1b by ibuprofen was independent of COX inhibition and led to a reduction in tumor cell survival and tumor growth in xenograft models5.
In neurological research, ibuprofen's inhibition of RhoA signaling has been associated with axonal growth and functional recovery following spinal cord lesions in rodents. This effect is mediated through the activation of PPARγ, which is essential for the RhoA-inhibiting effect of ibuprofen and promotes neurite elongation in primary cultured neurons exposed to axonal growth inhibitors6.
Rac Ibuprofen-d3 is classified as a non-steroidal anti-inflammatory drug (NSAID) and is specifically a deuterated form of ibuprofen. The compound is identified by its Chemical Abstracts Service (CAS) number 121662-14-4. Deuteration involves replacing hydrogen atoms in the ibuprofen molecule with deuterium, which enhances its stability and distinguishability in analytical methods like mass spectrometry .
The synthesis of rac Ibuprofen-d3 typically involves the incorporation of deuterium atoms into the ibuprofen structure. A common method for this synthesis is catalytic hydrogenation, where ibuprofen is reacted with deuterium gas in the presence of a catalyst such as palladium or platinum. This process is conducted under high pressure and temperature conditions to ensure efficient incorporation of deuterium atoms .
Rac Ibuprofen-d3 has a molecular formula of C13H18O2, with a molecular weight of approximately 210.30 g/mol. The structure features:
The incorporation of deuterium alters the vibrational frequencies of the molecule, which can be detected using spectroscopic techniques. This modification aids in differentiating it from non-deuterated ibuprofen during analytical assessments .
Rac Ibuprofen-d3 can undergo various chemical reactions typical for organic compounds, including:
Rac Ibuprofen-d3 primarily functions by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2).
The compound targets the cyclooxygenase enzyme, crucial for converting arachidonic acid into prostaglandins, which mediate inflammation and pain.
By inhibiting COX enzymes:
The primary biochemical pathway affected is the prostaglandin-endoperoxide synthase pathway. This inhibition results in decreased inflammatory responses within tissues .
Rac Ibuprofen-d3 exhibits several notable physical and chemical properties:
These properties make it suitable for various analytical applications where stability and solubility are critical factors .
Rac Ibuprofen-d3 serves multiple scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2